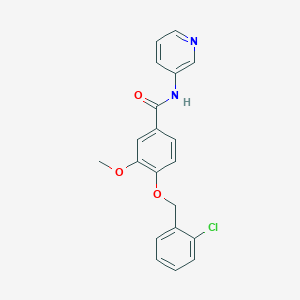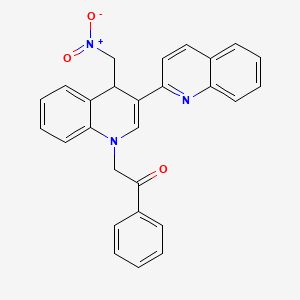
N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a fluorenone moiety and a diphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with diphenylacetamide under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The fluorenone moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-(9-oxo-9H-fluoren-2-yl)-N’-phenylurea
- N-(9H-fluoren-9-yl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide
- N-[(7-{[(1-carboxy-2-methylpropyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-yl)sulfonyl]valine
Uniqueness
N-(9-oxo-9H-fluoren-2-yl)-2,2-diphenylacetamide stands out due to its unique combination of a fluorenone moiety and a diphenylacetamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H19NO2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(9-oxofluoren-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H19NO2/c29-26-23-14-8-7-13-21(23)22-16-15-20(17-24(22)26)28-27(30)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25H,(H,28,30) |
InChI Key |
HJQLPLYHFUUZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11081218.png)

![(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081232.png)
![(4Z)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11081239.png)
![N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11081247.png)
![1-(3-Chlorophenyl)-3-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11081248.png)
![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)
![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)
![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11081264.png)
![2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11081269.png)
![1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11081275.png)
![4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11081285.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11081300.png)
